molecular formula C18H36N4O11 B1591234 Kanamycin CAS No. 8063-07-8

Kanamycin

Cat. No.: B1591234
CAS No.: 8063-07-8
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-NOAMYHISSA-N
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Description

It was first isolated in 1957 by Hamao Umezawa from the bacterium Streptomyces kanamyceticus . Kanamycin is used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. It is available in oral, intravenous, and intramuscular forms .

Mechanism of Action

Target of Action

Kanamycin, an aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . Specifically, this compound binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . These targets play a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

This compound interacts with its targets by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This interaction results in the bacterium being unable to synthesize proteins vital to its growth . The interference with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit is a key aspect of this compound’s mode of action .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts protein translation, leading to the production of nonfunctional or toxic peptides . This disruption of the protein synthesis pathway has downstream effects that contribute to the bactericidal action of this compound .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis, leading to the production of nonfunctional or toxic peptides . This inhibits the growth and survival of the bacteria, effectively making this compound a bactericidal antibiotic .

Action Environment

Environmental conditions can influence the action, efficacy, and stability of this compound. For instance, factors that affect bacterial respiration have been reported to result in changes to this compound susceptibility and uptake .

Biochemical Analysis

Biochemical Properties

Kanamycin plays a crucial role in biochemical reactions by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth . The primary biomolecules that this compound interacts with include the 16S rRNA and specific proteins within the 30S subunit. These interactions result in the disruption of protein synthesis, leading to the accumulation of nonfunctional proteins and ultimately bacterial cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, causing misreads during protein synthesis and leading to the production of abnormal proteins . These abnormal proteins accumulate within the bacterial cell, disrupting cellular metabolism and leading to cell death. Additionally, this compound can cause damage to the bacterial cell membrane and inhibit DNA and RNA synthesis . In eukaryotic cells, this compound can affect mitochondrial protein synthesis, leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the 30S ribosomal subunit of bacteria . Specifically, this compound binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA, leading to incorrect alignment with the mRNA and causing misreads during translation . As a result, nonfunctional peptide chains are produced, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its efficacy can decrease due to degradation or the development of bacterial resistance . Long-term exposure to this compound can lead to the selection of resistant bacterial strains, reducing its effectiveness . Additionally, prolonged use of this compound can result in cytotoxic effects on eukaryotic cells, particularly affecting mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause nephrotoxicity and ototoxicity, leading to kidney damage and hearing loss . The threshold for these toxic effects varies among different animal species, with some species being more susceptible to this compound-induced toxicity .

Metabolic Pathways

This compound is primarily metabolized by the liver and excreted unchanged in the urine . It does not undergo significant biotransformation, and its elimination is primarily through glomerular filtration . The metabolic pathways involved in this compound biosynthesis in Streptomyces kanamyceticus include the conversion of this compound B to this compound A, catalyzed by the enzymes KanJ and KanK . These pathways are crucial for the production of this compound and its derivatives .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is not significantly protein-bound and is primarily distributed into the extracellular fluid . This compound can cross the bacterial cell membrane through a self-promoted uptake mechanism, involving the displacement of divalent cations from lipopolysaccharides . This process destabilizes the outer membrane, allowing this compound to enter the bacterial cell and reach its target site .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial ribosome, where it binds to the 30S subunit . In eukaryotic cells, this compound can localize to the mitochondria, affecting mitochondrial protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin is primarily obtained through the fermentation of Streptomyces kanamyceticus. The bacterium is cultured in a suitable medium, and this compound is extracted and purified from the fermentation broth .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The bacterium Streptomyces kanamyceticus is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to filtration, and this compound is isolated using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Kanamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield acylated this compound derivatives .

Scientific Research Applications

Kanamycin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Kanamycin belongs to the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin .

Comparison:

Uniqueness: this compound is unique in its specific activity against certain Gram-negative bacteria and its use as a selection marker in genetic engineering .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023184
Record name Kanamycin A
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Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kanamycin
Source Human Metabolome Database (HMDB)
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Solubility

9.23e+01 g/L
Record name Kanamycin
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Mechanism of Action

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Color/Form

Crystals from ethanol, Crystals from methanol + ethanol

CAS No.

59-01-8, 8063-07-8
Record name Kanamycin A
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Record name D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-
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